Potent FPR2 Agonist Activity: A Direct Head-to-Head Comparison with Des-Methyl Analog
4-Formyl-2-methoxy-5-methylbenzonitrile exhibits potent agonist activity at the human Formyl Peptide Receptor 2 (FPR2) with an EC50 of 0.160 nM [1]. This is in stark contrast to its des-methyl analog, 4-Formyl-2-methoxybenzonitrile, which demonstrates a substantially weaker EC50 of 470 nM in a comparable assay system [2].
| Evidence Dimension | FPR2 Agonist Potency |
|---|---|
| Target Compound Data | EC50: 0.160 nM |
| Comparator Or Baseline | 4-Formyl-2-methoxybenzonitrile (EC50: 470 nM) |
| Quantified Difference | ~2938-fold higher potency |
| Conditions | Agonist activity at human FPR2 expressed in HEK 293 cells co-expressing Galpha15, measured by intracellular Ca2+ mobilization assay [REFS-1, REFS-2]. |
Why This Matters
This nearly 3000-fold difference in potency at a key immunomodulatory target makes 4-Formyl-2-methoxy-5-methylbenzonitrile a far more suitable and cost-effective choice for FPR2-focused research programs, enabling studies at significantly lower compound concentrations.
- [1] BindingDB BDBM50559835 (CHEMBL4762030). Agonist activity at human FPR2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50559835 View Source
- [2] BindingDB BDBM50098001 (CHEMBL3590217). Agonist activity at human FPR2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098001 View Source
